molecular formula C9H10BF2NO4S B1434202 (2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid CAS No. 1704066-93-2

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid

Cat. No. B1434202
CAS RN: 1704066-93-2
M. Wt: 277.06 g/mol
InChI Key: MBVOMXHVDZPIMQ-UHFFFAOYSA-N
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Description

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid, or 2-CF-DFPBA, is a boronic acid derivative that has been studied for its potential applications in organic synthesis and medicinal chemistry. In particular, it has been used as a reagent in a variety of synthetic transformations, such as Suzuki-Miyaura, Stille, and Heck reactions, to prepare a variety of organic compounds. 2-CF-DFPBA has also been investigated for its potential as an inhibitor of enzymes involved in various metabolic pathways, as well as its potential as a therapeutic agent in the treatment of certain diseases.

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection . The compound could potentially be used in the development of sensors that detect specific biological or chemical substances.

Biological Labelling

The unique reactivity of boronic acids with diols also allows them to be used in biological labelling. This can involve tagging biological molecules with a boronic acid derivative for tracking or analytical purposes .

Protein Manipulation and Modification

Boronic acids can form reversible covalent bonds with proteins, particularly those with glycosylation sites. This property is utilized in protein manipulation and modification, which is essential in understanding protein function and in the development of therapeutic agents .

Therapeutic Development

The introduction of boronic acid groups into bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, leading to the improvement of existing activities. This makes boronic acids, including the specified compound, valuable in the synthesis of new medicinal agents .

Separation Technologies

Due to their selective binding properties, boronic acids are used in separation technologies. They can be employed to separate complex mixtures based on molecular recognition, which is particularly useful in the purification of pharmaceuticals .

Material Science

Boronic acids are used as building blocks in material science. They can be incorporated into polymers for controlled release systems, such as insulin delivery, or used in the creation of microparticles for analytical methods .

Future Directions

The future directions of boronic acid research are vast and varied. They are used in the preparation of various catalysts for the Suzuki-Miyaura cross-coupling reactions . They also find applications in the development of novel series of potent and selective mTOR kinase inhibitors .

properties

IUPAC Name

[2-(cyclopropylsulfamoyl)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF2NO4S/c11-7-3-6(10(14)15)9(4-8(7)12)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVOMXHVDZPIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)NC2CC2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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